molecular formula C11H13N5O4 B2979896 Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate CAS No. 115423-04-6

Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate

Cat. No.: B2979896
CAS No.: 115423-04-6
M. Wt: 279.256
InChI Key: ZTANXDMBOGSQQH-UHFFFAOYSA-N
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Description

Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate is a heterocyclic organic compound with the molecular formula C11H13N5O4 and a molecular weight of 279.25 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of diethyl esters with aminopyrazoles in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of production method depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 3,8-Diethyl 4-aminopyrazolo[3,2-c][1,2,4]triazine-3,8-dicarboxylate

  • 4-Amino-pyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylic acid diethyl ester

These compounds share similar structural features but may differ in their reactivity and applications.

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Properties

IUPAC Name

diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-3-19-10(17)6-5-13-16-8(12)7(11(18)20-4-2)14-15-9(6)16/h5H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTANXDMBOGSQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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